2-fluoro-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide
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Overview
Description
2-fluoro-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of naphthaldehyde-based Schiff bases.
Preparation Methods
The synthesis of 2-fluoro-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 6-hydroxy-1-naphthylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-fluoro-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-fluoro-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound serves as a fluorescent probe for detecting metal ions such as copper (II) ions in biological samples.
Industry: The compound is used in the development of mechanochromic luminescent materials, which have applications in sensors and display technologies
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, leading to changes in its fluorescence properties. The compound’s ability to undergo excited state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) plays a crucial role in its mechanochromic behavior .
Comparison with Similar Compounds
2-fluoro-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide can be compared with other naphthaldehyde-based Schiff bases such as:
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: This compound also exhibits AIE and ESIPT characteristics but differs in its molecular structure and specific applications.
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: Another Schiff base with distinct photochromic and thermochromic properties.
Properties
IUPAC Name |
2-fluoro-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-15-6-2-1-5-14(15)17(23)21-18(24)20-16-7-3-4-11-10-12(22)8-9-13(11)16/h1-10,22H,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZHRTMBUSICLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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